3,4-Dichloroisothiazole-5-carboxylic acid
Overview
Description
3,4-Dichloroisothiazole-5-carboxylic acid is a chemical compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. The presence of chloro substituents and a carboxylic acid group in the molecule suggests that it may have interesting chemical reactivity and potential for various applications.
Synthesis Analysis
The synthesis of chlorinated isothiazole derivatives can be complex due to the reactivity of the halogen substituents. For example, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile has been optimized to yield various substituted isothiazoles, demonstrating the potential for selective functionalization of these compounds . Although this does not directly describe the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid, it provides insight into the synthetic strategies that could be employed for chlorinated isothiazoles.
Molecular Structure Analysis
The molecular structure of chlorinated isothiazoles can be characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported, providing detailed information on bond lengths, bond angles, and torsion angles . This information is crucial for understanding the electronic properties and reactivity of such compounds.
Chemical Reactions Analysis
Chlorinated isothiazoles can undergo a variety of chemical reactions. For example, the hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles has been shown to be regioselective, leading to the synthesis of 3-haloisothiazole-4-carbonitriles . This indicates that halogen atoms on the isothiazole ring can be selectively removed or replaced, allowing for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated isothiazoles are influenced by their molecular structure. For example, the crystal and molecular structure of 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole has been studied, revealing that the substitution of chlorine affects bond lengths and the conjugation with the heterocycle . These structural changes can impact the compound's reactivity, solubility, and other physical properties.
Scientific Research Applications
Application 1: Fungicide
- Scientific Field : Agricultural Science
- Summary of Application : 3,4-Dichloroisothiazole-5-carboxylic acid is used in the synthesis of strobilurin analogs, which have been found to display very good fungicidal activity against one or multiple plant pathogens in vitro and in vivo .
- Methods of Application : The compounds were designed and synthesized, and their structures were elucidated by NMR and HRMS. The typical crystal structure was determined by X-ray diffraction for validation .
- Results or Outcomes : Compounds 6d, 6g, and 8d showed a broad spectrum of fungicidal activity. Compound 8d displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin, and better efficacy against Pseudoperonospora cubensis than trifloxystrobin .
Application 2: Plant-Activator
- Scientific Field : Environmental Toxicology
- Summary of Application : A novel 3,4-dichloroisothiazole based fungicide with activating plant defense responses, known as a plant-activator, was investigated .
- Methods of Application : The hydrolysis characteristics of this plant-activator were investigated under different conditions (pH and temperature) using ultra-performance liquid chromatography (UPLC) and quadrupole Time-of-Flight (Q-TOF) .
- Results or Outcomes : The hydrolysis case complied with the first-order kinetic model, with half-lives ranging from 4.8 hours to 3.2 days at pH 4, 7, 9 and temperature at 25 and 50℃ .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has the hazard statements H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, suggesting that one should avoid breathing dust and contact with skin and eyes, wear protective clothing, gloves, safety glasses, and dust respirator .
properties
IUPAC Name |
3,4-dichloro-1,2-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZKNCJWLIWCSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041467 | |
Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloroisothiazole-5-carboxylic acid | |
CAS RN |
18480-53-0 | |
Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18480-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-5-isothiazolecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloroisothiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLORO-5-ISOTHIAZOLECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7254T4E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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